molecular formula C15H8N4O7 B401812 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dinitrobenzamide CAS No. 312732-79-9

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dinitrobenzamide

Cat. No. B401812
CAS RN: 312732-79-9
M. Wt: 356.25g/mol
InChI Key: KWEYIUVHVLQWDD-UHFFFAOYSA-N
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Description

“N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide” is a chemical compound with the linear formula C10H8N2O3 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide” is represented by the linear formula C10H8N2O3 .


Physical And Chemical Properties Analysis

The molecular weight of “N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide” is 204.19 .

Scientific Research Applications

Reductive Chemistry and Cytotoxicity

Reductive Chemistry and Hypoxia-Selective Cytotoxicity

A study on the novel hypoxia-selective cytotoxin 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide highlighted its selective toxicity for hypoxic cells due to oxygen-inhibited enzymatic reduction. This research provides insights into the reductive chemistry of related nitroaromatic compounds, identifying electron-affinic sites and elucidating pathways to more cytotoxic derivatives through radiolytic reduction experiments (Palmer et al., 1995).

Protoporphyrinogen Oxidase Inhibitors

Design of Novel Protoporphyrinogen Oxidase Inhibitors

In the pursuit of new herbicides, a series of novel N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-diones and related compounds were synthesized. These compounds exhibited higher PPO inhibition activity than existing controls, with some showing potential for weed control in wheat fields, indicating their utility in agricultural research (Jiang et al., 2011).

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

Mustard Prodrugs for GDEPT

A selection of nitrogen mustard analogues derived from 5-(aziridin-1-yl)-2,4-dinitrobenzamide was investigated for their suitability as prodrugs in gene-directed enzyme prodrug therapy. The study identified compounds with improved potency and bystander effect, critical for developing more effective cancer treatments (Friedlos et al., 1997).

Chiral Discrimination

Chiral Solvating Agent for NMR Analysis

Modified Kagan's amide was synthesized and tested as a Chiral Solvating Agent (CSA) for NMR-based chiral discrimination. This application showcases the compound's utility in analytical chemistry, particularly in determining the optical purity of various chiral substances (Jain et al., 2015).

Antimicrobial Activity

Synthesis and Antimicrobial Activity

Research on the synthesis of N-[(2Z)-3-(4,6-Substitutedpyrimidin-2-yl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-3, 5-dinitrobenzamide analogues revealed significant antibacterial and antifungal activities. This finding suggests potential applications in developing new antimicrobial agents (Saeed et al., 2013).

Heparanase Inhibitors

Novel Small Molecule Heparanase Inhibitors

A class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids were described as potent heparanase inhibitors, offering a new approach to anti-angiogenic therapy. These inhibitors display potential for therapeutic applications in cancer and other diseases involving heparanase activity (Courtney et al., 2004).

Mechanism of Action

The mechanism of action of “N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide” is not known as it seems to be a rare and unique chemical .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-3,5-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N4O7/c20-13(7-3-9(18(23)24)6-10(4-7)19(25)26)16-8-1-2-11-12(5-8)15(22)17-14(11)21/h1-6H,(H,16,20)(H,17,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEYIUVHVLQWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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